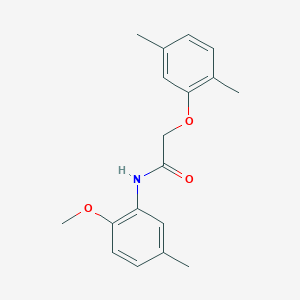
N-(3-acetylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, also known as AUTP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is based on its ability to activate P2Y receptors, which are a class of G protein-coupled receptors that are involved in purinergic signaling. By activating these receptors, this compound can modulate a wide range of physiological processes, including neurotransmission, inflammation, and immune function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of immune function, and the inhibition of inflammation. These effects make this compound a valuable tool for investigating various biological processes and for developing new therapeutic interventions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-acetylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea in lab experiments is its ability to selectively activate P2Y receptors, which allows for the specific modulation of purinergic signaling pathways. However, one of the limitations of using this compound is its relatively low potency, which can make it difficult to achieve the desired biological effects at low concentrations.
Zukünftige Richtungen
There are many potential future directions for research on N-(3-acetylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, including the development of more potent analogs, the investigation of its potential therapeutic applications, and the elucidation of its precise mechanism of action. Additionally, further research is needed to fully understand the role of purinergic signaling in various physiological processes, which could lead to the development of new treatments for a wide range of diseases and disorders.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea involves the reaction of 3-acetylphenyl isocyanate with 3,4,5-trimethoxyaniline in the presence of a catalyst. This reaction results in the formation of this compound, which can be purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been used extensively in scientific research as a tool for investigating various biological processes. One of the main applications of this compound is in the study of purinergic signaling, which is a key mechanism involved in a wide range of physiological processes.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-11(21)12-6-5-7-13(8-12)19-18(22)20-14-9-15(23-2)17(25-4)16(10-14)24-3/h5-10H,1-4H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFJXRYOUFYJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(phenylsulfonyl)benzoyl]azepane](/img/structure/B5773965.png)
![2-(2-ethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5773969.png)


![N-(3,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5773986.png)
![2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole](/img/structure/B5773988.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5774002.png)
![5-methyl-N-[3-(N-{[2-(2-thienyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5774019.png)
![4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5774024.png)

![methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5774038.png)
